molecular formula C16H17N3O B15166898 2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide CAS No. 478037-99-9

2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide

Cat. No.: B15166898
CAS No.: 478037-99-9
M. Wt: 267.33 g/mol
InChI Key: SNRFTNSDGKRCHF-UHFFFAOYSA-N
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Description

2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of the hydrazine moiety, and a carboxamide group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide typically involves the condensation reaction between benzaldehyde and N-(2,4-dimethylphenyl)hydrazine-1-carboxamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylidene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is investigated for its potential as an antimicrobial agent, with studies showing activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylidene-N-phenylhydrazine-1-carboxamide: Similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.

    N-(2,4-Dimethylphenyl)hydrazine-1-carboxamide: Lacks the benzylidene group.

Uniqueness

2-Benzylidene-N-(2,4-dimethylphenyl)hydrazine-1-carboxamide is unique due to the presence of both the benzylidene and 2,4-dimethylphenyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

478037-99-9

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-(benzylideneamino)-3-(2,4-dimethylphenyl)urea

InChI

InChI=1S/C16H17N3O/c1-12-8-9-15(13(2)10-12)18-16(20)19-17-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,18,19,20)

InChI Key

SNRFTNSDGKRCHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NN=CC2=CC=CC=C2)C

Origin of Product

United States

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